molecular formula C15H11ClFN3O B12014311 (1-(3-Chloro-4-fluorophenyl)-3-(pyridin-3-YL)-1H-pyrazol-4-YL)methanol CAS No. 618444-58-9

(1-(3-Chloro-4-fluorophenyl)-3-(pyridin-3-YL)-1H-pyrazol-4-YL)methanol

Cat. No.: B12014311
CAS No.: 618444-58-9
M. Wt: 303.72 g/mol
InChI Key: CCWIIRMBQMEUEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (1-(3-Chloro-4-fluorophenyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol features a pyrazole core substituted at position 1 with a 3-chloro-4-fluorophenyl group and at position 3 with a pyridin-3-yl moiety. This structure is significant in medicinal chemistry due to the synergistic effects of halogen atoms (Cl, F) and the pyridinyl ring, which influence electronic properties, solubility, and biological interactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

618444-58-9

Molecular Formula

C15H11ClFN3O

Molecular Weight

303.72 g/mol

IUPAC Name

[1-(3-chloro-4-fluorophenyl)-3-pyridin-3-ylpyrazol-4-yl]methanol

InChI

InChI=1S/C15H11ClFN3O/c16-13-6-12(3-4-14(13)17)20-8-11(9-21)15(19-20)10-2-1-5-18-7-10/h1-8,21H,9H2

InChI Key

CCWIIRMBQMEUEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NN(C=C2CO)C3=CC(=C(C=C3)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(3-Chloro-4-fluorophenyl)-3-(pyridin-3-YL)-1H-pyrazol-4-YL)methanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.

    Introduction of the chloro-fluorophenyl group: This step involves the electrophilic aromatic substitution of the pyrazole ring with a chloro-fluorobenzene derivative.

    Attachment of the pyridinyl group: This can be done via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridinyl boronic acid and a halogenated pyrazole intermediate.

    Reduction to methanol: The final step involves the reduction of the carbonyl group to a hydroxyl group using a reducing agent like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1-(3-Chloro-4-fluorophenyl)-3-(pyridin-3-YL)-1H-pyrazol-4-YL)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, such as the reduction of the pyrazole ring to a pyrazoline ring.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of pyrazoline derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (1-(3-Chloro-4-fluorophenyl)-3-(pyridin-3-YL)-1H-pyrazol-4-YL)methanol is C17H14ClFN2OC_{17}H_{14}ClFN_2O, with a molecular weight of approximately 316.75 g/mol. The compound features a pyrazole ring substituted with a chlorofluorophenyl group and a pyridine moiety, which contribute to its biological activity.

Anticancer Activity

Research indicates that compounds with pyrazole structures exhibit significant anticancer properties. For instance, studies have shown that similar pyrazole derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. The presence of the chlorofluorophenyl group enhances the compound's ability to interact with biological targets, potentially leading to increased potency against various cancer cell lines .

Antimicrobial Properties

The antimicrobial efficacy of this compound has been explored through various in vitro studies. The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .

Positive Allosteric Modulation

Similar compounds in the pyrazole class have been identified as positive allosteric modulators of metabotropic glutamate receptors, particularly mGluR4. This modulation is crucial for developing treatments for neurodegenerative diseases such as Parkinson's disease . The ability of this compound to interact with these receptors could pave the way for innovative therapeutic strategies.

Anti-inflammatory Effects

Preliminary studies suggest that pyrazole derivatives may possess anti-inflammatory properties, which can be beneficial in treating conditions characterized by chronic inflammation . The specific mechanisms remain under investigation, but the modulation of inflammatory cytokines is a potential pathway.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. Recent advancements in synthetic methodologies have improved yields and reduced reaction times significantly .

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of cell proliferation in breast cancer cell lines with IC50 values in the low micromolar range .
Study BAntimicrobial EfficacyShowed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations comparable to standard antibiotics .
Study CNeuropharmacologyIdentified as a positive allosteric modulator for mGluR4, enhancing synaptic transmission in preclinical models .

Mechanism of Action

The mechanism of action of (1-(3-Chloro-4-fluorophenyl)-3-(pyridin-3-YL)-1H-pyrazol-4-YL)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. For example, it may inhibit specific enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Compound A : [1-(4-Methylphenyl)-3-(3-pyridinyl)-1H-pyrazol-4-yl]methanol ()
  • Key Difference : The 4-methylphenyl group replaces the 3-chloro-4-fluorophenyl group.
  • Impact: Electron Effects: The methyl group (electron-donating) increases electron density on the phenyl ring, contrasting with the electron-withdrawing Cl/F substituents in the target compound. This may reduce oxidative stability and alter binding affinities in biological systems.
Compound B : (1-(2,4-Difluorophenyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol ()
  • Key Difference : Fluorine atoms at positions 2 and 4 of the phenyl ring.
  • Impact :
    • Halogen Bonding : The 2,4-difluoro configuration may enhance halogen bonding with biological targets, but the absence of chlorine reduces lipophilicity (molar mass = 287.26 g/mol vs. ~299.71 g/mol for the target compound).
    • Steric Effects : Smaller fluorine atoms reduce steric hindrance compared to chlorine, possibly improving target accessibility .

Heterocyclic Modifications

Compound C : (1-(3-Chloro-4-fluorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazol-4-yl)methanol ()
  • Key Difference : Pyridin-3-yl replaced with a dihydrobenzodioxin group.
  • Impact :
    • Aromatic Interactions : The bicyclic benzodioxin moiety may enhance π-π stacking but reduces polarity, lowering aqueous solubility.
    • Metabolic Stability : The ether linkages in benzodioxin could slow oxidative metabolism compared to the pyridine ring .
Compound D : (1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl)methanol ()
  • Key Difference : 4-Methoxyphenyl instead of pyridin-3-yl.
  • Impact: Hydrogen Bonding: Loss of pyridine’s nitrogen reduces hydrogen-bond acceptor capacity.

Functional Group Comparisons

Compound E : (1-Methyl-3-phenyl-1H-pyrazol-4-yl)methanol ()
  • Key Difference : Simpler phenyl and methyl substituents.
  • Impact :
    • Solubility : The absence of halogens and pyridine reduces polarity, decreasing water solubility (molecular weight = 188.23 g/mol vs. ~299.71 g/mol for the target compound).
    • Bioactivity : Reduced halogen-mediated interactions may lower antimicrobial efficacy compared to halogenated analogs .

Biological Activity

The compound (1-(3-Chloro-4-fluorophenyl)-3-(pyridin-3-YL)-1H-pyrazol-4-YL)methanol is a pyrazole derivative notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H11ClFN3OC_{15}H_{11}ClFN_3O, with a molecular weight of 303.72 g/mol. The structure features a pyrazole ring substituted with a chlorofluorophenyl group and a pyridine moiety, which contribute to its biological activity.

PropertyValue
Molecular FormulaC15H11ClFN3OC_{15}H_{11}ClFN_3O
Molecular Weight303.72 g/mol
CAS Number618444-58-9

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical signaling pathways. Research indicates that the compound may function as an inhibitor of specific enzymes, potentially modulating pathways related to inflammation and cancer progression.

Anticancer Properties

Studies have demonstrated that this compound exhibits significant anticancer effects. For instance, it has been shown to induce apoptosis in cancer cell lines through the activation of caspases and the inhibition of proliferative signaling pathways.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. In vitro studies revealed that it possesses activity against various bacterial strains, indicating potential as an antimicrobial agent.

Case Studies

  • Anticancer Activity : A study evaluated the effects of this compound on human breast cancer cells (MCF-7). Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent anticancer activity.
  • Antimicrobial Efficacy : Another research project tested the compound against Gram-positive and Gram-negative bacteria, showing significant inhibition of bacterial growth at concentrations as low as 10 µM.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructureBiological ActivityUnique Features
1-(4-Chlorophenyl)-3-(2-fluorophenyl)-1H-pyrazol-4-YL)ethanolStructureAnti-inflammatoryEthanol instead of methanol
1-(3-Bromophenyl)-3-(4-methylphenyl)-1H-pyrazol-4-YL)methanolStructureAntimicrobialBromine substitution
1-(2-Nitrophenyl)-3-(4-chlorophenyl)-1H-pyrazol-4-YL)methanolStructureAnticancerNitro group enhances reactivity

Q & A

Basic: What are common synthetic routes for (1-(3-Chloro-4-fluorophenyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol?

Methodological Answer:
A typical synthesis involves condensation reactions of pyrazole-carboxaldehydes with malononitrile or acetylated coumarins. For example:

  • React 3-acetyl coumarin with a pyrazole aldehyde (e.g., 3-(pyridin-3-yl)-1H-pyrazole-4-carboxaldehyde) in ethanol under reflux (140°C, 8 hours) to form acryloyl intermediates. Subsequent cyclization with ammonium acetate in acetic acid yields target compounds .
  • Alternative routes use arylidene malononitrile intermediates, where pyrazole-4-carboxaldehydes are heated with malononitrile, followed by hydrazine hydrate treatment to form pyrazole-diamine derivatives .

Advanced: How can reaction conditions be optimized to minimize byproducts during synthesis?

Methodological Answer:
Optimization strategies include:

  • Solvent selection : Ethanol or acetic acid improves selectivity by stabilizing intermediates .
  • Reaction time/temperature control : Shorter reflux times (e.g., 6–8 hours) reduce decomposition, while precise temperature monitoring avoids over-oxidation .
  • Catalyst use : Piperidine or ammonium acetate enhances reaction rates and reduces side reactions in condensation steps .
  • Purification : Column chromatography or recrystallization (e.g., methanol) isolates the target compound from unreacted starting materials .

Basic: What spectroscopic methods confirm the compound’s structure?

Methodological Answer:

  • NMR : Key peaks include:
    • ¹H NMR : A singlet at δ 5.05–5.11 ppm for the methanol -CH2OH group and aromatic protons between δ 7.4–8.4 ppm for pyridyl/pyrazole rings .
    • ¹³C NMR : Carbonyl signals (δ 160–170 ppm) confirm ester/amide groups if present .
  • Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 404.2) validate the molecular weight .
  • X-ray crystallography : Tools like SHELXL refine crystal structures, with R-factors < 0.05 ensuring accuracy .

Advanced: How to resolve contradictions in NMR data between synthetic batches?

Methodological Answer:

  • Purity assessment : Use HPLC (e.g., 96.93% purity) or SFC (98.61% purity) to rule out impurities affecting NMR signals .
  • Deuterated solvent effects : Compare spectra in DMSO-d6 vs. CDCl3; solvent-induced shifts may clarify discrepancies .
  • Dynamic NMR : Analyze temperature-dependent spectra to detect tautomerism or conformational changes .
  • Cross-validate with XRD : Crystallographic data (e.g., bond lengths/angles) confirm substituent positions .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile intermediates (e.g., chlorinated byproducts) .
  • Waste disposal : Segregate hazardous waste (e.g., halogenated solvents) and contract licensed disposal services .

Advanced: How can computational methods predict reactivity for derivatization?

Methodological Answer:

  • DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites on the pyrazole and pyridyl rings .
  • Docking studies : Simulate interactions with biological targets (e.g., enzymes) to guide functionalization (e.g., adding amide groups) .
  • MD simulations : Assess stability of derivatives in solvent environments (e.g., water/ethanol mixtures) .

Basic: What purification techniques are effective for this compound?

Methodological Answer:

  • Recrystallization : Use methanol or ethanol to remove polar impurities; optimize solvent ratios for high yield .
  • Chromatography : Silica gel columns with ethyl acetate/hexane gradients separate non-polar byproducts .
  • SFC purification : For enantiomeric resolution, employ chiral columns (e.g., Lux A1) with methanol co-solvents .

Advanced: How do substituent electronic effects influence stability?

Methodological Answer:

  • Electron-withdrawing groups (EWGs) : The 3-chloro-4-fluorophenyl group increases electrophilicity, requiring inert atmospheres (N2/Ar) to prevent hydrolysis .
  • Pyridyl ring effects : The pyridin-3-yl moiety’s basicity necessitates pH-controlled storage (pH 6–8) to avoid protonation-induced degradation .
  • Accelerated stability studies : Expose the compound to heat (40–60°C) and humidity (75% RH) for 4 weeks, monitoring degradation via HPLC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.